molecular formula C9H6Cl4O2 B6312921 Methyl 3-chloro-4-(trichloromethyl)benzoate CAS No. 90556-63-1

Methyl 3-chloro-4-(trichloromethyl)benzoate

Cat. No.: B6312921
CAS No.: 90556-63-1
M. Wt: 287.9 g/mol
InChI Key: USTMPCVSHPOSOE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-(trichloromethyl)benzoate is a chemical compound belonging to the family of halogenated benzoates It is characterized by the presence of a methyl ester group, a chlorine atom at the 3-position, and a trichloromethyl group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-(trichloromethyl)benzoate typically involves the esterification of 3-chloro-4-(trichloromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-(trichloromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom and the trichloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Products may include derivatives with different substituents replacing the chlorine or trichloromethyl groups.

    Oxidation: Oxidized products may include carboxylic acids or other oxygenated derivatives.

    Reduction: Reduced products may include alcohols or other hydrogenated derivatives.

    Hydrolysis: The primary product of hydrolysis is 3-chloro-4-(trichloromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-chloro-4-(trichloromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-(trichloromethyl)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.

    Methyl 3-chloro-4-(difluoromethyl)benzoate: Contains a difluoromethyl group instead of a trichloromethyl group.

    Methyl 3-chloro-4-(methyl)benzoate: Has a methyl group instead of a trichloromethyl group.

Uniqueness

Methyl 3-chloro-4-(trichloromethyl)benzoate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

IUPAC Name

methyl 3-chloro-4-(trichloromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl4O2/c1-15-8(14)5-2-3-6(7(10)4-5)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTMPCVSHPOSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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